molecular formula C9H9BrO2 B13105115 2-Bromo-6-methoxy-4-methylbenzaldehyde

2-Bromo-6-methoxy-4-methylbenzaldehyde

Cat. No.: B13105115
M. Wt: 229.07 g/mol
InChI Key: WRAODBAWCVCFRE-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzaldehyde, featuring bromine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 6-methoxy-4-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: The major product is 2-Bromo-6-methoxy-4-methylbenzoic acid.

    Reduction: The major product is 2-Bromo-6-methoxy-4-methylbenzyl alcohol.

Scientific Research Applications

2-Bromo-6-methoxy-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine, methoxy, and aldehyde functional groups. These groups influence its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the methyl group at the 4-position.

    2-Bromo-6-methylbenzaldehyde: Similar structure but lacks the methoxy group at the 6-position.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but the positions of the bromine and methoxy groups are different.

Uniqueness

2-Bromo-6-methoxy-4-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity. This unique structure makes it valuable in the synthesis of specific target molecules that require this particular substitution pattern.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-6-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3

InChI Key

WRAODBAWCVCFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)OC

Origin of Product

United States

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